2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid
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Overview
Description
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The protected amino acid is then subjected to various reactions, including cyclization and esterification, to form the desired compound. The reaction conditions often involve the use of reagents such as sodium azide, isobutoxycarbonyl chloride, and acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions to occur. The compound can interact with enzymes and proteins, influencing their activity and function. The pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their structure and activity .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: A compound with a similar Fmoc group used in organic synthesis.
Uniqueness
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid is unique due to its specific structure, which includes a methylazetidinyl group. This structural feature provides distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable .
Biological Activity
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid is a complex organic compound notable for its applications in peptide synthesis and potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which stabilizes the amino function during peptide synthesis. Its molecular formula is C20H21NO5, with a molecular weight of 355.38 g/mol. The Fmoc group is crucial for preventing side reactions, allowing for the selective construction of peptides.
The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group enables the formation of peptides that can interact with various biological targets, including enzymes and receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Activity | Description |
---|---|
Peptide Synthesis | Serves as a versatile building block in the formation of biologically active peptides. |
Enzyme Interaction | Can bind to specific enzymes, modulating their activity and affecting metabolic pathways. |
Receptor Modulation | Interacts with receptors, potentially influencing signal transduction and cellular responses. |
Case Studies and Research Findings
-
Peptide Synthesis and Stability
- Research indicates that peptides synthesized using this compound demonstrate enhanced stability due to the Fmoc protection. This stability is critical for maintaining the integrity of biologically active compounds during synthesis .
- Therapeutic Applications
-
Mechanistic Insights
- Investigations into the mechanism of action revealed that the compound interacts with specific molecular targets through non-covalent forces such as hydrogen bonding and hydrophobic interactions . This interaction profile allows for targeted modulation of biological pathways.
Summary
The compound this compound is a significant player in peptide synthesis with promising biological activities. Its ability to stabilize peptides while allowing for specific interactions with biological targets underscores its importance in medicinal chemistry and therapeutic development.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylazetidin-3-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21(27-11-19(23)24)12-22(13-21)20(25)26-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLJNBZDWQSYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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